molecular formula C11H10N2O B13095547 4-(Benzyloxy)pyrimidine

4-(Benzyloxy)pyrimidine

Cat. No.: B13095547
M. Wt: 186.21 g/mol
InChI Key: ODYVZWDKDPSBKF-UHFFFAOYSA-N
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Description

4-(Benzyloxy)pyrimidine is an organic compound that belongs to the pyrimidine family, characterized by a benzyl group attached to the fourth position of the pyrimidine ring Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)pyrimidine typically involves the nucleophilic substitution reaction of 4-chloropyrimidine with benzyl alcohol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the substitution process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to enhance reaction rates and yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)pyrimidine in biological systems involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The inhibition of COX-2 leads to a reduction in the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    4-(4-Benzyloxy)phenylpyrimidine: Similar structure with a phenyl group attached to the pyrimidine ring.

    4-(3-Benzyloxy)phenylpyrimidine: Another isomer with the benzyloxy group at a different position on the phenyl ring.

    4-(Benzyloxy)benzoic acid: Contains a benzyloxy group attached to a benzoic acid moiety instead of a pyrimidine ring.

Uniqueness: 4-(Benzyloxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-phenylmethoxypyrimidine

InChI

InChI=1S/C11H10N2O/c1-2-4-10(5-3-1)8-14-11-6-7-12-9-13-11/h1-7,9H,8H2

InChI Key

ODYVZWDKDPSBKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC=C2

Origin of Product

United States

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